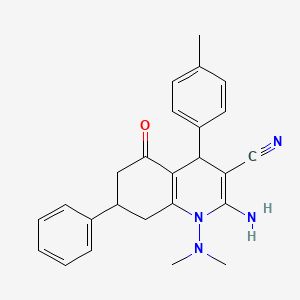![molecular formula C27H34N4O4S B11627215 2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11627215.png)
2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(2E)-2-[(2E)-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジリデン)ヒドラジニリデン]-4-オキソ-1,3-チアゾリジン-5-イル}-N-(4-メトキシフェニル)アセトアミドは、チアゾリジノン類に属する合成有機化合物です。これらの化合物は、抗菌、抗炎症、抗がん作用など、さまざまな生物活性で知られています。チアゾリジノン環とさまざまな官能基を特徴とするこの化合物のユニークな構造は、医薬品化学および医薬品研究において注目されています。
準備方法
合成ルートと反応条件
2-{(2E)-2-[(2E)-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジリデン)ヒドラジニリデン]-4-オキソ-1,3-チアゾリジン-5-イル}-N-(4-メトキシフェニル)アセトアミドの合成は、通常、3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒドとヒドラジン誘導体を縮合させてヒドラゾン中間体を生成することによって行われます。この中間体は、塩基または酸触媒の存在など、特定の反応条件下でチアゾリジノン前駆体と環化して最終生成物を生成します。反応は、エタノールまたはメタノールなどの溶媒中で高温で行うことができます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために合成ルートを最適化する必要があるでしょう。これには、連続フローリアクター、自動合成機器、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-{(2E)-2-[(2E)-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジリデン)ヒドラジニリデン]-4-オキソ-1,3-チアゾリジン-5-イル}-N-(4-メトキシフェニル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: ヒドラゾン部分は、ヒドラジン誘導体を形成するように還元することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。反応条件は、目的の変換に応じて異なる場合がありますが、通常は制御された温度と特定の溶媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生じる可能性があり、ヒドラゾン部分の還元はヒドラジン誘導体を生じる可能性があります。
科学研究への応用
化学: より複雑な分子の合成のための構成ブロックとして。
生物学: 生物学的プロセスと相互作用を研究するためのプローブとして。
医学: がん、感染症、炎症性疾患などの疾患を治療するための潜在的な治療薬として。
産業: 医薬品や農薬の生産における中間体として。
科学的研究の応用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Due to its structural complexity, it may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
この化合物の作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、細胞増殖に関与する酵素を阻害して抗がん作用を発揮する場合があります。チアゾリジノン環とヒドラゾン部分も、タンパク質や核酸と相互作用して、さまざまな生物学的プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
チアゾリジノン誘導体: さまざまな生物活性で知られています。
ヒドラゾン誘導体: 有機合成や医薬品の合成における中間体としてよく使用されます。
フェニルアセトアミド誘導体: さまざまな治療薬によく見られます。
ユニークさ
2-{(2E)-2-[(2E)-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジリデン)ヒドラジニリデン]-4-オキソ-1,3-チアゾリジン-5-イル}-N-(4-メトキシフェニル)アセトアミドのユニークさは、官能基の組み合わせにあります。これは、他の類似の化合物と比較して、ユニークな生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- **2-[(2E)-2-[(2E)-2-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(4-HYDROXYPHENYL)ACETAMIDE
- **2-[(2E)-2-[(2E)-2-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
The unique combination of functional groups in 2-[(2E)-2-[(2E)-2-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(4-METHOXYPHENYL)ACETAMIDE distinguishes it from similar compounds. The presence of the methoxy group, in particular, may confer unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C27H34N4O4S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
2-[(2E)-2-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H34N4O4S/c1-26(2,3)19-12-16(13-20(23(19)33)27(4,5)6)15-28-31-25-30-24(34)21(36-25)14-22(32)29-17-8-10-18(35-7)11-9-17/h8-13,15,21,33H,14H2,1-7H3,(H,29,32)(H,30,31,34)/b28-15+ |
InChIキー |
ZBCRPZAUTFGFRM-RWPZCVJISA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627133.png)

![N-(4-bromophenyl)-2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11627140.png)
![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11627148.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627162.png)
![N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11627166.png)
![4-{[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11627167.png)
![4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627173.png)

![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11627195.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627211.png)
![3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627216.png)

